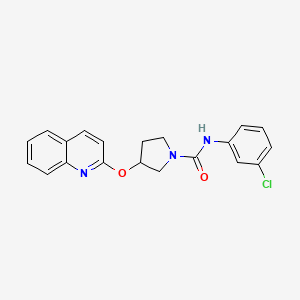
N-(3-chlorophenyl)-3-(quinolin-2-yloxy)pyrrolidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-chlorophenyl)-3-(quinolin-2-yloxy)pyrrolidine-1-carboxamide is a useful research compound. Its molecular formula is C20H18ClN3O2 and its molecular weight is 367.83. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis of Complex Molecules
The compound is utilized in the synthesis of complex molecules that are of interest due to their potential for forming coordinate bonds with metal ions. For instance, structures containing nitrogen atoms capable of forming coordinate bonds with metal ions such as Mn(II) and Fe(II) have been synthesized. These structures also allow for the formation of an additional coordinating bond with a neutral molecule of nitric oxide (NO), which is potentially useful for the targeted delivery of NO to biological sites such as tumors, where NO is released upon irradiation with long-wavelength light (Yang et al., 2017).
Biological Activity
Research into the biological activity of related compounds includes studies on their antioxidant, antitumor, and antimicrobial activities. For example, novel heterocyclic aryl monoazo organic compounds have exhibited high efficiency in in vitro screening for these activities. The synthesized compounds demonstrated significant antitumor activity against Ehrlich ascites carcinoma cell line and antimicrobial activity against various pathogenic bacteria and fungi, suggesting potential applications in creating sterile and/or biologically active fabrics (Khalifa et al., 2015).
Furthermore, substituted pyridines and dihydro-6H-quinolin-5-one analogs have been evaluated for their in vitro antimycobacterial activity against Mycobacterium tuberculosis H37Rv (MTB), demonstrating significant potential as antitubercular agents (Kantevari et al., 2011).
Properties
IUPAC Name |
N-(3-chlorophenyl)-3-quinolin-2-yloxypyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O2/c21-15-5-3-6-16(12-15)22-20(25)24-11-10-17(13-24)26-19-9-8-14-4-1-2-7-18(14)23-19/h1-9,12,17H,10-11,13H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIBPNGXPTMOLQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC3=CC=CC=C3C=C2)C(=O)NC4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
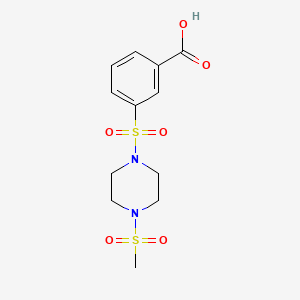
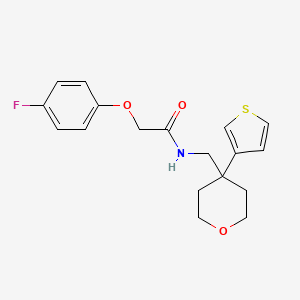
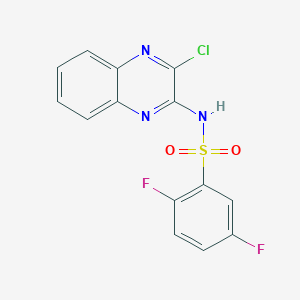
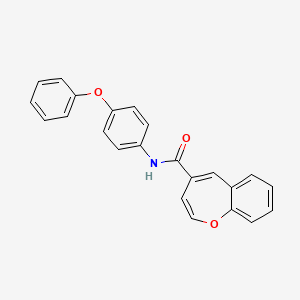
![2-Methyl-1-(2,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2593794.png)
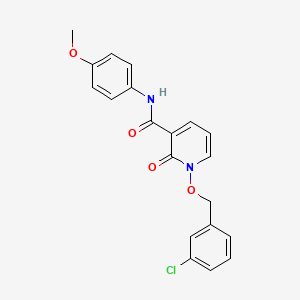
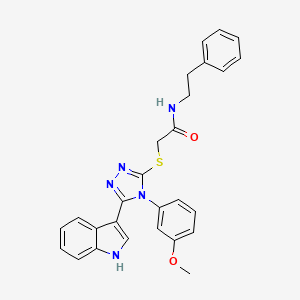
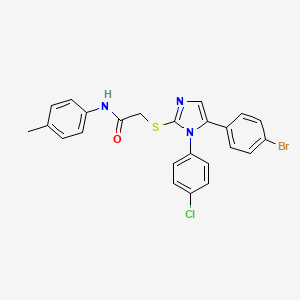
![2-{4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1H-1,2,3-triazol-1-yl}acetic acid](/img/structure/B2593800.png)
![N-[(4-fluorophenyl)methyl]-2-[(4-oxo-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2593801.png)
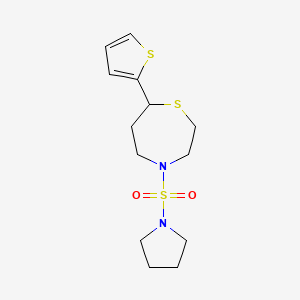
![N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-(4-ethoxyphenyl)acetamide](/img/structure/B2593805.png)
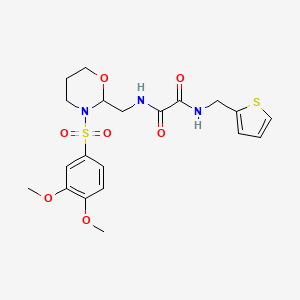
![2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-amino}-1-ethanol](/img/no-structure.png)
